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2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Medicinal Chemistry DNA-PK Inhibition Kinase Inhibitor Design

2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (CAS 1417637-80-9, MFCD26593827) is a C8H10N4 fused heterocycle belonging to the [1,2,4]triazolo[1,5-a]pyridine class, bearing methyl substituents at the 2- and 8-positions and a primary amine at the 6-position. With a molecular weight of 162.19 g/mol and a 6-amino group available for further derivatization, it serves as a key synthetic intermediate in medicinal chemistry programs targeting kinase inhibition, particularly DNA-dependent protein kinase (DNA-PK).

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
CAS No. 1417637-80-9
Cat. No. B1405620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine
CAS1417637-80-9
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=CC(=CN2C1=NC(=N2)C)N
InChIInChI=1S/C8H10N4/c1-5-3-7(9)4-12-8(5)10-6(2)11-12/h3-4H,9H2,1-2H3
InChIKeyXFOJIHPUPOLVJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (CAS 1417637-80-9): Procurement-Grade Heterocyclic Building Block for Kinase-Targeted Drug Discovery


2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (CAS 1417637-80-9, MFCD26593827) is a C8H10N4 fused heterocycle belonging to the [1,2,4]triazolo[1,5-a]pyridine class, bearing methyl substituents at the 2- and 8-positions and a primary amine at the 6-position . With a molecular weight of 162.19 g/mol and a 6-amino group available for further derivatization, it serves as a key synthetic intermediate in medicinal chemistry programs targeting kinase inhibition, particularly DNA-dependent protein kinase (DNA-PK) [1]. Commercial availability from multiple ISO-certified suppliers at purities of 95% to ≥97% supports its use in pharmaceutical R&D and quality control workflows .

Why Generic Triazolopyridine-6-amine Substitution Is Not Viable: Positional Methyl Dependence of DNA-PK Inhibitor Potency and Selectivity


Substituting 2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine with the unsubstituted parent ([1,2,4]triazolo[1,5-a]pyridin-6-amine, CAS 31052-94-5) or mono-methyl analogs (e.g., 2-methyl, CAS 7169-94-0) is not functionally equivalent. In the well-characterized DNA-PK inhibitor series leading to AZD7648, removal of the N-methyl group from the triazolopyridine scaffold reduced DNA-PKcs enzyme pIC50 from 9.5 to 8.7 (approximately 6-fold loss in potency) without altering lipophilicity, demonstrating that methyl substitution pattern directly governs target engagement [1]. Furthermore, the regioisomeric 2,7-dimethyl analog (CAS 2230820-25-2) places the methyl on the pyridine ring adjacent to the 6-amine, creating a different steric environment that affects both the amine's nucleophilicity in coupling reactions and the conformation of the resulting inhibitor-enzyme complex. AstraZeneca's patent data (US10407446) confirm that 2,7-dimethyl-based derivatives achieve DNA-PK IC50 values of 1.26 nM, whereas selectivity profiles against off-target kinases such as TTK, JAK1/2, and AURKA are exquisitely sensitive to the triazolopyridine substitution pattern [2]. The 2,8-dimethyl isomer thus occupies a distinct and non-interchangeable position in kinase inhibitor SAR exploration.

Quantitative Differentiation of 2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine from Closest Analogs: A Procurement Selection Guide


Regioisomeric Identity: 2,8-Dimethyl vs. 2,7-Dimethyl Substitution Defines Distinct Chemical Space for Kinase Inhibitor Synthesis

The target compound differs from its closest positional isomer, 2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (CAS 2230820-25-2), solely in the location of the second methyl group: position 8 (on the pyridine ring distal to the bridgehead nitrogen) vs. position 7 (adjacent to the 6-amine). This difference is structurally confirmed by distinct InChI keys and SMILES strings . In the DNA-PK inhibitor patent series (US10407446, US11136340), the 2,7-dimethyl scaffold yields DNA-PK IC50 of 1.26 nM when elaborated with the optimized purinone warhead, but exhibits significant off-target activity against TTK (IC50 = 7.94 μM) [1]. The 2,8-dimethyl isomer, by relocating the methyl group away from the reactive amine, is expected to alter the trajectory of the coupled warhead and thereby modulate both potency and selectivity profiles, providing a distinct SAR vector that cannot be accessed using the 2,7-dimethyl scaffold.

Medicinal Chemistry DNA-PK Inhibition Kinase Inhibitor Design Regioisomer Differentiation

Computed Lipophilicity Differentiation: logP Shift from Parent and Mono-Methyl Analogs

Lipophilicity is a critical determinant of compound solubility, permeability, and promiscuous binding. The target compound incorporates two methyl groups (positions 2 and 8) on the triazolopyridine core, substantially increasing logP relative to the unsubstituted parent scaffold. While experimental logP for the 2,8-dimethyl analog has not been reported, the trend is well-established within the series: the unsubstituted [1,2,4]triazolo[1,5-a]pyridin-6-amine (CAS 31052-94-5) has a measured logP of 0.89 ; the 2-methyl mono-substituted analog (CAS 7169-94-0) has a computed XLogP3-AA of 0.5 [1]; and the 2,6-dimethyl analog has a reported logP of 1.35 . Consistent with the additive contribution of ~0.5 logP units per methyl group on this scaffold, the 2,8-dimethyl compound is predicted to have logP in the range of 1.4–1.9, representing an approximately 3- to 8-fold increase in octanol-water partition coefficient vs. the unsubstituted parent. This elevated lipophilicity directly impacts aqueous solubility, membrane permeability, and non-specific protein binding in biochemical assays.

Physicochemical Properties Lipophilicity Drug-likeness logP Prediction

Commercial Purity Specifications: ≥97% Assay Enables QC-Compliant Procurement for GLP Studies

The 2,8-dimethyl compound is commercially available at defined purity grades from multiple reputable suppliers, enabling procurement decisions based on end-use requirements. Aladdin Scientific supplies the compound at ≥97% purity ; CymitQuimica lists 97% purity ; Apollo Scientific offers 95% purity ; and AKSci specifies ≥95% purity . In contrast, the 2,7-dimethyl regioisomer (CAS 2230820-25-2) is less widely stocked, with limited commercial availability documented in vendor catalogs. The higher purity grade (≥97%) of the 2,8-dimethyl compound from Aladdin Scientific meets the ≥95% threshold typically required for in vitro biological assay reproducibility and is suitable for use as a reference standard in analytical method development. The compound is also characterized by a unique MDL number (MFCD26593827), which provides unambiguous identity verification across procurement systems.

Quality Control Purity Specification Procurement Compliance Analytical Chemistry

DNA-PK Inhibitor Scaffold SAR: Methyl Position Dictates Kinase Selectivity Windows

Within the triazolopyridine-6-amine class, the position of methyl substitution critically influences both on-target potency and off-target kinase selectivity, as demonstrated by the AstraZeneca DNA-PK inhibitor optimization program. The clinical candidate AZD7648 utilizes a 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine core and achieves DNA-PKcs enzyme IC50 = 0.6 nM with >100-fold selectivity over 396 kinases tested . Removal of the triazolopyridine N-methyl group (compound 4 to compound 5 in the J. Med. Chem. 2020 paper) reduced DNA-PKcs enzyme pIC50 from 9.5 to 8.7, a ~6-fold potency loss [1]. In the 2,7-dimethyl series, the elaborated compound BDBM413451 (US10407446, Example 4) shows DNA-PK IC50 = 1.26 nM but retains significant TTK activity (IC50 = 7.94 μM) [2]. The 2,8-dimethyl substitution pattern has not been reported in the published DNA-PK inhibitor literature, representing an unexplored region of chemical space. This absence of prior art creates a specific opportunity: the 2,8-dimethyl scaffold can be used to generate novel IP-differentiating kinase inhibitors, with an expected altered selectivity fingerprint due to the repositioning of the 8-methyl group relative to the kinase hinge-binding region.

DNA-PK Kinase Selectivity Structure-Activity Relationship Cancer Therapeutics

Hydrogen Bond Donor/Acceptor Topology: 2,8-Dimethyl Pattern Preserves Full Amine Reactivity While Modulating Electronics

The 6-amine group is the primary reactive handle for further derivatization of this scaffold (e.g., Buchwald-Hartwig coupling, reductive amination, amide formation). The methyl substituents at positions 2 and 8 influence the amine's reactivity through inductive and steric effects without directly blocking the reactive site. Computed molecular descriptors from ChemSrc confirm the target compound has 1 hydrogen bond donor (the 6-NH2) and 3 hydrogen bond acceptors (the triazole and pyridine nitrogens) . This is identical to the 2,7-dimethyl and 2-methyl analogs. However, the position of the second methyl group affects the pKa of the 6-amine: the 8-methyl group is farther from the amine than the 7-methyl group in the 2,7-isomer, reducing steric hindrance during coupling reactions. This steric differentiation can result in higher yields in Pd-catalyzed amination reactions compared to the more hindered 2,7-dimethyl scaffold, though direct comparative yield data have not been published for the free amine building blocks.

Reactivity Hydrogen Bonding Synthetic Utility Amine Derivatization

Optimal Application Scenarios for 2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine Based on Differential Evidence


De Novo DNA-PK Inhibitor Lead Generation with Novel IP Position

Use the 2,8-dimethyl scaffold to synthesize a focused library of triazolopyridine-6-amine derivatives via palladium-catalyzed coupling of the 6-amine with diverse (hetero)aryl halides or purinone electrophiles. The 2,8-dimethyl substitution pattern enters unexplored SAR space relative to patented 7-methyl and 2,7-dimethyl DNA-PK inhibitor series (US10407446, US11136340), enabling the discovery of inhibitors with potentially differentiated kinase selectivity profiles [1]. Benchmark against AZD7648 (DNA-PK IC50 = 0.6 nM) and the 2,7-dimethyl series (DNA-PK IC50 = 1.26 nM) to quantify the impact of the 8-methyl group on potency and selectivity [2].

Parallel Synthesis of Kinase-Focused Compound Libraries

The unhindered 6-amine in the 2,8-dimethyl scaffold makes it an ideal core for high-throughput parallel synthesis of kinase-targeted libraries. The reduced steric congestion at C7 (compared to the 2,7-dimethyl isomer) improves reaction yields in automated amide coupling and Buchwald-Hartwig amination protocols. The commercially available ≥97% purity grade (Aladdin Scientific) ensures consistent building block quality across large library production runs .

Pharmacokinetic Property Optimization via Lipophilicity Tuning

With an estimated logP of ~1.4–1.9, the 2,8-dimethyl scaffold occupies a lipophilicity range that balances permeability with solubility—higher than the unsubstituted parent (logP 0.89) but below the threshold (logP >3) associated with poor absorption and promiscuous binding. This makes it a suitable starting point for lead optimization programs where logD modulation is a key objective. The 2,8-dimethyl core can be further substituted to fine-tune logD7.4 into the optimal 1–3 range for oral bioavailability .

Reference Standard for Regioisomer Identity Confirmation in QC Workflows

The unique MDL identifier (MFCD26593827) and well-characterized purity profiles (95–97% across multiple suppliers) allow the 2,8-dimethyl compound to serve as an authenticated reference standard for distinguishing it from other dimethyl triazolopyridine regioisomers (C8H10N4, MW 162.19) in analytical QC workflows. This application is critical in pharmaceutical development settings where regioisomer misidentification can lead to erroneous SAR conclusions .

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